molecular formula C6H4N2O4 B1588196 Pyridazine-4,5-dicarboxylic Acid CAS No. 59648-14-5

Pyridazine-4,5-dicarboxylic Acid

Cat. No. B1588196
CAS RN: 59648-14-5
M. Wt: 168.11 g/mol
InChI Key: YRTBTTMXMPXJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-4,5-dicarboxylic acid (PDCA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that can be used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Reactivity and Synthetic Applications in Organic Chemistry

  • Application Summary : Pyridazine-4,5-dicarboxylic Acid, specifically its derivative 4,5-dicyanopyridazine (DCP), has shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .
  • Methods : The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively . The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .
  • Results : HDA reactions with heterocyclic dienophiles allowed direct benzoannelation . In particular, pyrrole and indole derivatives were converted to dicyano-indoles and -carbazoles .

Coordination Chemistry

  • Application Summary : Pyridazine-4,5-dicarboxylic Acid has been used in the synthesis of a water-soluble Zinc (II) coordination polymer .
  • Methods : The complex [Zn (HPDDA) 2 (H 2 O) 2 (4,4’-Bipy) 2] n ( I ), where H 2 PDDA is pyridazine- 4,5-dicarboxylic acid, 4,4’-Bipy = 4,4’-bipyridine), has been prepared by hydrothermal reaction and structurally characterized by X-ray single-crystal diffraction analysis .
  • Results : The interactions of this complex with calf thymus DNA were studied by circular dichroism spectroscopy . The results indicated that this water-soluble zinc complex shows moderate binding with DNA and could be used as a candidate for therapy of cancer .

properties

IUPAC Name

pyridazine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBTTMXMPXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423509
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4,5-dicarboxylic Acid

CAS RN

59648-14-5
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 2
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 4
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 5
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyridazine-4,5-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.